molecular formula C38H30F3NO2P2 B182979 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate CAS No. 116405-43-7

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate

Cat. No.: B182979
CAS No.: 116405-43-7
M. Wt: 651.6 g/mol
InChI Key: NDLHFNFVQBXEPE-UHFFFAOYSA-M
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Description

“1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate” is a complex chemical compound used in diverse scientific research . This compound possesses unique properties that make it valuable for studies involving catalysis, organic synthesis, and material science.


Molecular Structure Analysis

The molecular formula of the compound is C36H30NP2.C2F3O2 . The exact molecular structure is not provided in the search results.

Safety and Hazards

The safety data sheet suggests that contact with skin and eyes should be avoided and that the formation of dust and aerosols should be prevented . It also mentions that appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

Bis(triphenylphosphine)iminium trifluoroacetate, also known as 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the reactions it catalyzes.

Mode of Action

As a catalyst, this compound accelerates chemical reactions by reducing the activation energy required for the reaction to proceed. It interacts with the reactant molecules, facilitating the formation of transition states and leading to the formation of the desired products . The exact mode of action can vary depending on the specific reaction it is used in.

Biochemical Pathways

The compound is involved in various organic synthesis reactions. It can be used in the synthesis of epoxy resins , in the CO/H synthesis of ethyl acetate , and in the asymmetric addition of carbon dioxide to form propylene oxide . The affected pathways and their downstream effects depend on the specific reactions it is used in.

Properties

IUPAC Name

2,2,2-trifluoroacetate;triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NP2.C2HF3O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;3-2(4,5)1(6)7/h1-30H;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHFNFVQBXEPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30F3NO2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600070
Record name Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116405-43-7
Record name Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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